1-nitroso-1h-imidazole

Catalog No.
S1521511
CAS No.
1233340-45-8
M.F
C3H3N3O
M. Wt
97.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-nitroso-1h-imidazole

CAS Number

1233340-45-8

Product Name

1-nitroso-1h-imidazole

IUPAC Name

1-nitrosoimidazole

Molecular Formula

C3H3N3O

Molecular Weight

97.08 g/mol

InChI

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H

InChI Key

JGXVQKUTHDFBCW-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)N=O

Canonical SMILES

C1=CN(C=N1)N=O

As a Fluorophore:

1-Nitroso-1H-imidazole (NI) possesses inherent fluorescence properties, making it a valuable tool in scientific research. Its ability to absorb light and emit it at a different wavelength allows it to function as a fluorophore, a molecule that emits light upon excitation. This property enables researchers to utilize NI in various applications, including:

  • Ligand Detection: NI's fluorescence can be altered upon interaction with specific molecules (ligands). By monitoring these changes, researchers can detect the presence and potential binding affinity of ligands in biological systems.
  • Cytotoxicity Assays: The fluorescence intensity of NI can be affected by cellular damage or death. This allows researchers to employ NI in cytotoxicity assays to assess the potential toxicity of various compounds or environmental conditions on cells.

Other Potential Applications:

Beyond its role as a fluorophore, research exploring the potential of NI in other scientific areas is ongoing:

  • Photosensitizer: NI has the potential to act as a photosensitizer, a molecule that transfers absorbed light energy to other molecules, triggering specific chemical reactions. This property could be utilized in various fields, including photodynamic therapy and the development of light-activated drugs.
  • Electron Transfer Agent: Studies suggest NI might act as an electron transfer agent, facilitating the transfer of electrons between molecules. This ability could be valuable in various areas of research, including the development of new catalysts and solar energy conversion technologies.

1-Nitroso-1H-imidazole is a chemical compound with the molecular formula C3H4N4O. It belongs to the class of nitroso compounds, characterized by the presence of a nitroso group (–N=O) attached to an imidazole ring. The imidazole moiety is a five-membered heterocyclic compound containing two nitrogen atoms, which contributes to the compound's unique properties and reactivity. This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry, due to its ability to participate in diverse

The specific mechanism of action of nitrosoimidazole depends on the context of its application. Here are two potential areas of interest:

  • Fluorophore: Nitrosoimidazole exhibits fluorescent properties, meaning it can absorb light at a specific wavelength and then emit light at a longer wavelength. This makes it potentially useful as a probe molecule in biological research for detecting specific targets or monitoring cellular processes. The exact mechanism of its fluorescence emission needs further investigation.
  • Cytotoxicity: Some studies suggest that nitrosoimidazole might possess cytotoxic (cell-killing) properties. The proposed mechanism involves the generation of reactive oxygen species (ROS) which can damage cellular components and lead to cell death. However, more research is required to fully understand its cytotoxic potential and its mechanism of action in this context.

Nitrosoimidazole can be a hazardous compound, and proper safety precautions are crucial when handling it. Here are some safety concerns:

  • Acute toxicity: Data on the specific acute toxicity of nitrosoimidazole is limited. However, it is recommended to handle it with caution as it might be irritating to the skin, eyes, and respiratory system upon contact or inhalation.
  • Mutagenicity: Nitroso compounds, in general, are known to be mutagenic (can cause mutations in DNA). While specific data for nitrosoimidazole is limited, it's advisable to handle it with appropriate precautions to minimize potential mutagenic effects.
Typical of nitroso compounds. Key reactions include:

  • Nucleophilic Substitution: The nitroso group can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: Under reducing conditions, 1-nitroso-1H-imidazole can be converted to 1H-imidazole or other reduced forms.
  • Formation of Nitrosamines: It can react with amines to form nitrosamines, which are significant in toxicology and carcinogenesis studies .

These reactions highlight the compound's potential as a precursor for synthesizing various biologically active molecules.

The biological activity of 1-nitroso-1H-imidazole is notable in several contexts:

  • Antimicrobial Properties: Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in antibacterial and antifungal applications .
  • Photosensitizer: It has been identified as a photosensitizer in photo

Several methods are employed for synthesizing 1-nitroso-1H-imidazole:

  • Direct Nitration: The compound can be synthesized by nitrating imidazole under controlled conditions using nitrous acid or other nitrating agents.
  • Nitrosation of Imidazole Derivatives: Imidazole derivatives can be treated with nitrosating agents like sodium nitrite in acidic conditions to yield 1-nitroso-1H-imidazole .
  • Chemical Modification: Starting from other imidazole derivatives, chemical modifications can lead to the formation of 1-nitroso-1H-imidazole through various substitution reactions.

These synthesis methods allow for the production of this compound in laboratory settings for research and application purposes.

The applications of 1-nitroso-1H-imidazole span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent and its role in photodynamic therapy position it as a candidate for drug development.
  • Chemical Research: It serves as a useful reagent in organic synthesis and chemical research, particularly in studying nitroso compounds and their derivatives.
  • Biochemical Studies: The compound is valuable in biochemical assays due to its ability to influence biological pathways and cellular processes .

Research on interaction studies involving 1-nitroso-1H-imidazole has focused on its effects on biological systems:

  • Cellular Interactions: Studies have shown that this compound can interact with cellular components, influencing metabolic pathways and potentially inducing apoptosis in certain cancer cell lines .
  • Reactivity with Proteins: Interaction with proteins, particularly through nitrosation reactions, has been explored to understand its biochemical implications better .

These studies are crucial for elucidating the compound's mechanisms of action and potential therapeutic effects.

1-Nitroso-1H-imidazole shares structural similarities with several other compounds but possesses unique characteristics due to its specific functional groups. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-MethylimidazoleContains a methyl group on imidazoleUsed as a ligand in coordination chemistry
2-NitroimidazoleContains a nitro groupKnown for its use as an antimicrobial agent
ImidazolesGeneral class containing nitrogenDiverse applications in pharmaceuticals and agriculture

Uniqueness of 1-Nitroso-1H-Imidazole:
Unlike these similar compounds, 1-nitroso-1H-imidazole's distinct nitroso group allows it to engage in specific

XLogP3

-0.2

Dates

Modify: 2023-08-15

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